An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach

,

Organic Process Research & Development,

2008,

12(1),

69-75

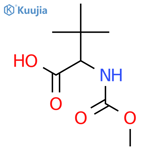

![L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure](https://de.kuujia.com/scimg/cas/857904-02-0x500.png)